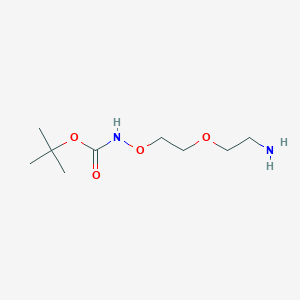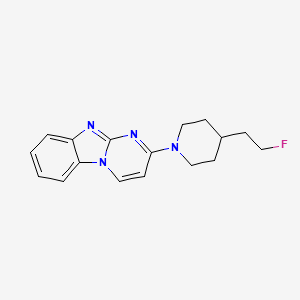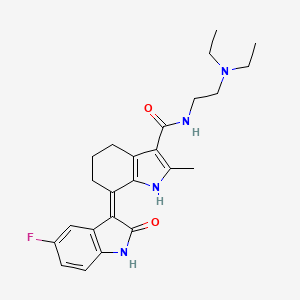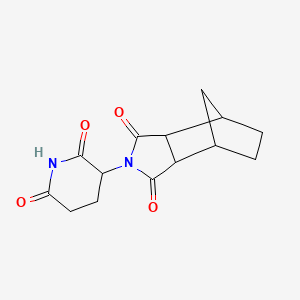
t-Boc-Aminooxy-PEG1-amine
Übersicht
Beschreibung
T-Boc-Aminooxy-PEG1-amine is a PEG linker containing a Boc-protected aminooxy group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG1-amine involves the use of a Boc-protected aminooxy group and an amine group . The protected aminooxy can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG1-amine is C9H20N2O4 . It has a molecular weight of 220.3 g/mol .Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG1-amine can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical And Chemical Properties Analysis
T-Boc-Aminooxy-PEG1-amine has a molecular weight of 220.3 g/mol and a molecular formula of C9H20N2O4 . It is soluble in water, DMSO, and DCM . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
PEGylation
t-Boc-Aminooxy-PEG1-amine is a PEG derivative, which means it can be used in PEGylation . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.
Solubility Enhancement
The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG1-amine increases solubility in aqueous media . This property can be exploited in drug delivery systems to improve the solubility of hydrophobic drugs.
Linker in Drug Delivery
t-Boc-Aminooxy-PEG1-amine can act as a linker in drug delivery systems . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc., making it a versatile linker for conjugating various bioactive molecules.
Formation of Stable Oxime Linkages
The protected aminooxy group in t-Boc-Aminooxy-PEG1-amine can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . This property is useful in the field of bioconjugation where stable linkages are required.
Protein and Peptide Modification
t-Boc-Aminooxy-PEG1-amine can be used for the modification of proteins and peptides . The amine group can react with carboxylic acids present in proteins and peptides, leading to the formation of amide bonds.
Antibody-Drug Conjugates (ADCs)
t-Boc-Aminooxy-PEG1-amine is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The amine group in t-Boc-Aminooxy-PEG1-amine can be used to attach cytotoxic drugs to antibodies that specifically target cancer cells.
Wirkmechanismus
Target of Action
t-Boc-Aminooxy-PEG1-amine is a PEG linker containing a Boc-protected aminooxy group and an amine group . The primary targets of this compound are aldehyde or ketone groups, with which it can form a stable oxime linkage . The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Mode of Action
The protected aminooxy group in t-Boc-Aminooxy-PEG1-amine can be deprotected under mild acidic conditions . Once deprotected, it can react with an aldehyde or ketone group to form a stable oxime linkage . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of t-Boc-Aminooxy-PEG1-amine. For instance, the compound’s aminooxy group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its reactivity. Additionally, its solubility in aqueous media suggests that the presence and nature of solvents in the environment could also affect its action and stability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-14-7-6-13-5-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYYGLYRGAJOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)
![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)




